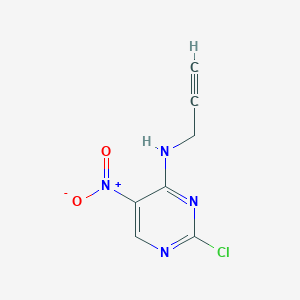![molecular formula C18H20ClN3O3S B2817561 Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate CAS No. 477887-73-3](/img/structure/B2817561.png)
Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . The compound also contains a thiophene ring, which is a five-membered aromatic ring with one sulfur atom .
Synthesis Analysis
While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods, including the cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. It would contain a piperazine ring, which is a six-membered ring containing two nitrogen atoms, and a thiophene ring, which is a five-membered ring containing one sulfur atom .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo various chemical reactions. For instance, the piperazine ring could potentially undergo reactions at the nitrogen atoms, while the thiophene ring could potentially undergo electrophilic aromatic substitution reactions .Aplicaciones Científicas De Investigación
Genotoxic and Carcinogenic Potentials
A study on thiophene derivatives, including Methyl 3-amino-4-methylthiophene-2-carboxylate, assessed their genotoxic, mutagenic, and carcinogenic potentials using in vitro methodologies. This study found no positive response in Ames tests, and DNA damage was only observed at high concentrations, highlighting the complex toxicological profiles of these compounds (Lepailleur et al., 2014).
Antimicrobial Activities
Research into new biheterocyclic compounds containing 1,2,4-triazol-3-one and 1,3,4-thiadiazole moieties, starting from compounds related to Methyl 3-({2-[4-(3-chlorophenyl)piperazino]acetyl}amino)-2-thiophenecarboxylate, demonstrated good antimicrobial activities against test microorganisms. These findings suggest potential applications in developing antimicrobial agents (Demirbaş et al., 2010).
Allosteric Enhancers of the A1 Adenosine Receptor
Another study synthesized a series of thiophene derivatives as allosteric enhancers of the A1 adenosine receptor, indicating the potential therapeutic application of such compounds in modulating receptor activities for various medical conditions (Romagnoli et al., 2008).
Antitumor Activities
The preparation of tertiary amino alcohols and their dihydrochlorides from 1-(4-alkoxyphenyl)-2-phenyl(chlorophenyl)ethanones, derived from piperazine-based compounds, was studied for their effect on tumor DNA methylation, indicating a focus on exploring the antitumor potential of such compounds (Hakobyan et al., 2020).
Mecanismo De Acción
Target of Action
The piperazine moiety, a key structural component of this compound, is widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . These drugs target a variety of receptors and enzymes, indicating the potential for diverse biological activity.
Mode of Action
The presence of the piperazine moiety suggests that it may interact with its targets through mechanisms similar to other piperazine-containing drugs .
Biochemical Pathways
Given the wide range of biological and pharmaceutical activity of piperazine derivatives , it is likely that this compound could influence multiple pathways.
Result of Action
The presence of the piperazine moiety suggests that it may have similar effects to other piperazine-containing drugs .
Direcciones Futuras
Propiedades
IUPAC Name |
methyl 3-[[2-[4-(3-chlorophenyl)piperazin-1-yl]acetyl]amino]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O3S/c1-25-18(24)17-15(5-10-26-17)20-16(23)12-21-6-8-22(9-7-21)14-4-2-3-13(19)11-14/h2-5,10-11H,6-9,12H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHYGTMPFZSNPF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NC(=O)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-1-((4-methoxyphenyl)sulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2817479.png)

![2-(4-Chlorophenoxy)-1-[3-(3-fluoropyridin-4-yl)oxypyrrolidin-1-yl]-2-methylpropan-1-one](/img/structure/B2817481.png)



![2-(1H-1,2,3-benzotriazol-1-yl)-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]acetamide](/img/structure/B2817489.png)
![N-([2,3'-bifuran]-5-ylmethyl)-1-(4-fluorophenyl)cyclopropanecarboxamide](/img/structure/B2817490.png)

![3-Bromo-4-[(4-fluorobenzyl)oxy]-5-methoxybenzaldehyde](/img/structure/B2817493.png)



